N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)furan-2-carboxamide
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Overview
Description
N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a dimethylamino group and an ethoxy group, as well as a furan ring attached to a carboxamide group
Mechanism of Action
Target of Action
They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds generally interact with their targets through various mechanisms, depending on the specific functional groups present in the compound .
Biochemical Pathways
Furan derivatives are known to interact with a variety of biochemical pathways, leading to their diverse therapeutic effects .
Result of Action
Furan derivatives are known to have a variety of therapeutic effects, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Substitution Reactions: The dimethylamino and ethoxy groups are introduced via nucleophilic substitution reactions. For instance, dimethylamine and ethyl alcohol can be used as nucleophiles in the presence of a suitable catalyst.
Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-dicarbonyl compound.
Coupling Reaction: The final step involves coupling the pyrimidine and furan rings through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The dimethylamino and ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of catalysts like palladium on carbon (Pd/C).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyrimidine and furan derivatives.
Scientific Research Applications
N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and pathways in cancer cells and microbes.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)furan-2-carboxamide
- N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)thiophene-2-carboxamide
- N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)benzene-2-carboxamide
Uniqueness
N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyrimidine and furan rings, along with the dimethylamino and ethoxy substituents, provides a unique scaffold for interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-4-19-13-14-8-9(11(16-13)17(2)3)15-12(18)10-6-5-7-20-10/h5-8H,4H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLRGZFBEGPGBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=N1)N(C)C)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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